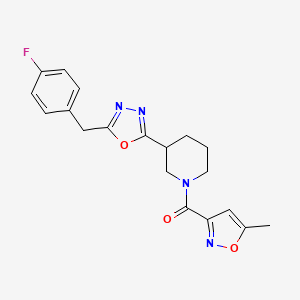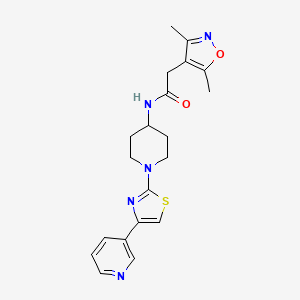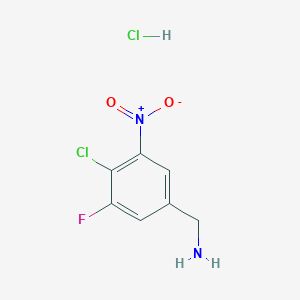![molecular formula C23H25N5O5S3 B2537742 N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide CAS No. 392294-70-1](/img/structure/B2537742.png)
N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
The compound "N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide" is a structurally complex molecule that incorporates several pharmacophoric elements known to exhibit significant biological activity. The thiadiazole scaffold, in particular, is a common feature in many compounds with diverse biological properties, including anticancer activity . The presence of benzamide groups is also noteworthy, as benzamide derivatives have been explored for their potential biological applications, including their role as inhibitors in various biological pathways .
Synthesis Analysis
The synthesis of related compounds with thiadiazole and benzamide components has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases containing these moieties can be synthesized and confirmed through various spectroscopic techniques such as IR, NMR, mass spectrometry, and elemental analysis . This suggests that the synthesis of the compound would likely follow similar methodologies, utilizing microwave irradiation to facilitate the reaction and employing spectroscopic methods for structural confirmation.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been studied extensively, and their interactions with biological targets have been elucidated through X-ray crystallographic studies . These studies provide insights into the binding interactions between the thiadiazole moiety and various enzymes, which can be crucial for understanding the activity of the compound . The detailed interactions observed in the crystal structures of related compounds can inform predictions about the binding mode and efficacy of new thiadiazole-containing compounds .
Chemical Reactions Analysis
Thiadiazole derivatives are known to interact with a range of biological targets. For instance, they have been tested as inhibitors against mammalian carbonic anhydrase isozymes, showing varying degrees of inhibition depending on the specific isozyme . This suggests that the compound may also exhibit inhibitory activity against certain enzymes, which could be leveraged for therapeutic purposes. Additionally, the benzamide moiety in related compounds has been shown to bind nucleotide protein targets, indicating potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole and benzamide derivatives, such as solubility, stability, and oral drug-like behavior, can be predicted using computational tools like QikProp . These properties are essential for assessing the drug-likeness of a compound and its potential as a therapeutic agent. The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of related compounds have been predicted to show good oral drug-like behavior, which is promising for the development of new drugs based on this scaffold .
Applications De Recherche Scientifique
Biophore Modeling and Herbicidal Activity
A study on the synthesis and structure-activity relationships of novel ALS inhibitors highlights the biophore models of sulfonylurea and related compounds, including triazolopyrimidinesulfonamide and 5-pyrimidyltriazolo-3-sulfonamides. The research led to the synthesis of compounds with significant herbicidal activities, suggesting potential applications in developing new agrochemicals (Ren et al., 2000).
Antimicrobial Agents
Another study elaborates on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety, exhibiting promising antimicrobial activities. This suggests the compound's relevance in the development of new antimicrobial agents targeting various microbial strains (Sahin et al., 2012).
Catalytic Synthesis of Thiadiazoles
Research on oxidative dimerization of primary thioamides to synthetize 3,5-disubstituted 1,2,4-thiadiazoles highlights a methodological advancement in producing such compounds, indicating their importance in chemical synthesis and potential biological applications (Yajima et al., 2014).
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S3/c1-15-4-3-5-19(16(15)2)24-20(29)14-34-23-27-26-22(35-23)25-21(30)17-6-8-18(9-7-17)36(31,32)28-10-12-33-13-11-28/h3-9H,10-14H2,1-2H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCYXSNBIHEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)
![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)